molecular formula C11H12N2O2 B1394331 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile CAS No. 869299-33-2

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Cat. No. B1394331
M. Wt: 204.22 g/mol
InChI Key: SOUJTQREWSXKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile” is C11H12N2O2 . The InChI code is 1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2 .

Scientific Research Applications

Synthesis and Chemical Applications

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile and its derivatives have been explored in various chemical synthesis processes. For instance, the compound has been utilized in the highly stereoselective allylic ethylation processes, contributing to the synthesis of complex organic compounds such as sex attractants for certain insect species (Isakov & Kulinkovich, 2008). Additionally, its structural analogues have shown potential in overcoming drug resistance, as seen in the development of novel platinum compounds that exhibit significant activity against cisplatin-resistant cell lines, suggesting a different mechanism of action from traditional drugs (Dietrich et al., 2008).

Biological and Pharmacological Research

Compounds structurally related to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile have been synthesized and tested for various biological activities. Novel pyridone derivatives have been synthesized, displaying significant antibacterial and antifungal properties, which highlight the potential pharmacological applications of these compounds (Abdellattif et al., 2017). Additionally, the synthesis of aminonicotinonitriles and their potential as antimicrobial agents further demonstrate the versatility of these compounds in medicinal chemistry (Patil et al., 2012).

Advanced Materials and Catalysis

The synthesis and applications of compounds related to 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile extend into materials science and catalysis. For example, the green synthesis of novel arylazo derivatives of this compound class showcases the efficiency and environmental friendliness of these processes, providing pathways to materials with potential applications in various industries (Mmh et al., 2017).

properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUJTQREWSXKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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